molecular formula C12H13N3O2 B1468059 1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1491833-09-0

1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1468059
M. Wt: 231.25 g/mol
InChI Key: OTFAMEYGGDIOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, also known as DMTTC, is a synthetic organic compound belonging to the triazole family. It has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology. DMTTC has a wide range of uses, such as in the synthesis of drugs and other compounds, as a catalyst in organic synthesis, and in the study of biochemical and physiological processes.

Scientific Research Applications

Luminescent Properties and Ionic Conductivity

Research on supramolecular metal–organic frameworks (SMOFs) utilizing the sodium salt of the anionic 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ligand has highlighted its importance in creating materials with unique luminescent properties and ionic conductivity. These SMOFs show enhanced emission upon crystallization, attributed to the specific dielectric environment within the crystal structure. The luminescent properties of these compounds have potential applications in optoelectronic devices and sensors, leveraging their ionic conductivity for various technological applications (Narea et al., 2020).

Water Decontamination

Triazole derivatives have been synthesized with the potential for water decontamination, showing the versatility of this compound in environmental applications. Specifically, s-Triazole derivatives have been developed for the removal of heavy metal ions and inorganic anions from aqueous solutions. These compounds exhibited up to 76.29% effectiveness for metal ions and up to 100% for inorganic anions, demonstrating their promising capabilities as adsorbents for water remediation (Hozien et al., 2021).

Luminescence Sensing

Another intriguing application involves the use of dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks. These materials have been synthesized for luminescence sensing of benzaldehyde derivatives. Their unique structure allows for selective sensitivity to these chemicals, making them potential candidates for fluorescence sensors in chemical analysis and environmental monitoring (Shi et al., 2015).

properties

IUPAC Name

1-[(3,4-dimethylphenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-3-4-10(5-9(8)2)6-15-7-11(12(16)17)13-14-15/h3-5,7H,6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFAMEYGGDIOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C=C(N=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

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